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3'-O-Methylguanosine-5'-Diphosphate - 78771-34-3

3'-O-Methylguanosine-5'-Diphosphate

Catalog Number: EVT-13859843
CAS Number: 78771-34-3
Molecular Formula: C11H17N5O11P2
Molecular Weight: 457.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-O-Methylguanosine-5'-Diphosphate is a modified nucleoside that plays a significant role in various biological processes, particularly in RNA synthesis and regulation. It is classified as a purine ribonucleoside diphosphate, structurally characterized by a guanosine base with a methyl group at the 3' position of the ribose sugar and a diphosphate group attached to the 5' carbon. This compound is noted for its presence in biological fluids, especially in elevated levels in tumor-bearing patients, indicating potential implications in cancer biology and diagnostics .

Source

3'-O-Methylguanosine-5'-Diphosphate can be derived from natural sources or synthesized in laboratories. It is often studied in the context of RNA capping mechanisms and is commercially available from various biochemical suppliers .

Classification
  • Chemical Class: Purine ribonucleoside diphosphates
  • Molecular Formula: C₁₁H₁₈N₅O₁₄P₃
  • Molecular Weight: 537.20 g/mol (free acid form) .
Synthesis Analysis

Methods

The synthesis of 3'-O-Methylguanosine-5'-Diphosphate typically involves chemical modification of guanosine derivatives. Common methods include:

  1. Chemical Methylation: Guanosine is treated with methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3' position.
  2. Phosphorylation: The resulting 3'-O-methylguanosine can then be phosphorylated using phosphoric acid derivatives to form the diphosphate moiety.

Technical Details

  • The methylation reaction requires strict control of conditions to ensure selectivity for the 3' position.
  • Phosphorylation can be achieved through enzymatic methods using kinases or through chemical phosphorylation using reagents like phosphorous oxychloride followed by hydrolysis .
Molecular Structure Analysis

Structure

The structure of 3'-O-Methylguanosine-5'-Diphosphate features:

  • A guanine base linked to a ribose sugar.
  • A methyl group at the 3' hydroxyl position of the ribose.
  • A diphosphate group at the 5' position.

Data

  • Extinction Coefficient: 13,600 L mol⁻¹ cm⁻¹ at 252 nm .
  • Backbone Configuration: The compound has a triphosphate backbone which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

3'-O-Methylguanosine-5'-Diphosphate participates in several key reactions:

  1. Incorporation into RNA: Acts as a chain terminator during RNA synthesis due to the absence of a free hydroxyl group at the 2' position.
  2. Capping Reactions: Functions as a cap structure for mRNA, influencing stability and translation efficiency.

Technical Details

The reactivity of the diphosphate group allows it to engage in nucleophilic attacks during polymerization reactions, while its methylated structure alters interactions with RNA-binding proteins, potentially affecting gene expression .

Mechanism of Action

Process

The mechanism by which 3'-O-Methylguanosine-5'-Diphosphate exerts its effects involves:

  • RNA Capping: The compound facilitates the addition of a cap structure to nascent RNA molecules, which is critical for mRNA stability and translation initiation.
  • Regulation of Protein Synthesis: It interacts with various protein complexes involved in mRNA processing and translation, such as eIF4F, enhancing ribosome recruitment and promoting efficient protein synthesis .

Data

Research indicates that modifications like those found in 3'-O-Methylguanosine can significantly influence mRNA behavior within cellular contexts, including alterations in decay rates and translational efficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water, which is essential for its application in biochemical assays.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions (−20°C or below).
  • Reactivity: Reacts readily with nucleophiles due to its phosphate groups, making it useful in various biochemical applications .
Applications

3'-O-Methylguanosine-5'-Diphosphate has several scientific uses:

  1. Research Tool: Utilized in studies related to RNA capping and processing.
  2. Therapeutic Potential: Investigated for its role in cancer biology due to its elevated levels in tumor-bearing patients.
  3. Biochemical Assays: Employed in assays that require specific nucleotide modifications for enhanced sensitivity and specificity .
Biosynthesis and Metabolic Pathways of 3'-O-Methylguanosine-5'-Diphosphate

Enzymatic Methylation Mechanisms in Nucleotide Modification

Enzymatic methylation represents a fundamental biological strategy for diversifying nucleotide structure and function. S-adenosylmethionine (SAM)-dependent methyltransferases catalyze the transfer of a methyl group (–CH₃) to specific positions on nucleotide bases or sugar moieties. In the case of ribose modification, methylation predominantly targets the 2'- or 3'-hydroxyl groups of the ribose ring, generating sterically and chemically distinct nucleotides like 3'-O-methylguanosine derivatives. This modification alters the molecule's hydrogen-bonding capacity, charge distribution, and conformational flexibility. Crucially, 3'-O-methylation prevents phosphodiester bond formation at the 3' carbon, rendering the nucleotide incapable of participating in canonical 5'-to-3' nucleic acid chain elongation. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism: the target ribose oxygen acts as a nucleophile, attacking the electrophilic methyl group of SAM. This results in methyl transfer and concomitant generation of S-adenosylhomocysteine (SAH) as the co-product [4]. The reaction's efficiency and specificity are governed by the enzyme's precise three-dimensional architecture, which positions the substrate's 3'-OH group optimally near SAM's methyl group within a hydrophobic catalytic pocket, while excluding alternative hydroxyl groups (e.g., the 2'-OH) through steric constraints and specific hydrogen-bonding networks.

Role of Methyltransferases in 3'-O-Methylation of Guanosine Derivatives

Methyltransferases responsible for 3'-O-methylation exhibit stringent specificity for both the nucleobase (typically guanine) and the ribose configuration. While dedicated methyltransferases acting specifically on GDP or GTP to form 3'-O-methylguanosine-5'-diphosphate (3'-OMeGDP) require further biochemical characterization, insights are drawn from related enzymes modifying RNA cap structures or other nucleotide derivatives. These enzymes belong to distinct classes within the methyltransferase superfamily, often characterized by conserved Rossmann-fold domains for SAM binding and variable substrate-binding domains conferring specificity. Key determinants of their activity include:

Table 1: Characteristics of Methyltransferases Relevant to Guanosine Ribose Methylation

Enzyme FeatureSignificance for 3'-O-MethylationPotential Examples/Models
Nucleobase SpecificityRecognition of guanine via H-bonding to O6, N1, N2, and hydrophobic stacking; excludes adenine/cytosinetRNA/rRNA guanosine methyltransferases (e.g., TrmH variants)
Ribose ConformationPreference for the C3'-endo (northern) sugar pucker commonly found in A-form RNA or free nucleotidesCap-specific 2'-O-methyltransferases (e.g., CMTr1)
Phosphate Tail SensingInteraction with α/β phosphates of GDP/GTP; crucial for discriminating against nucleosides or monophosphatesViral mRNA cap 2'-O-methyltransferases
Regulatory MechanismsPotential allosteric regulation by reaction products (SAH) or metabolic signals (e.g., ppGpp levels)SAH feedback inhibition observed in many methyltransferases

Biochemical evidence suggests that the methylation of guanosine diphosphate occurs post-phosphorylation. The enzyme must accommodate the bulky and charged diphosphate moiety, likely through a positively charged binding pocket (e.g., containing arginine, lysine residues, or bound Mg2+ ions). This requirement differentiates it from base-modifying methyltransferases or those acting on nucleosides. The precise identity of the mammalian methyltransferase catalyzing 3'-OMeGDP formation remains an active area of investigation, though enzymatic activities generating similar methylated GDP analogs have been detected in cellular extracts [6] [8].

Substrate Specificity of Phosphohydrolases in Diphosphate/Triphosphate Interconversion

3'-O-Methylguanosine-5'-diphosphate (3'-OMeGDP) exists within a dynamic metabolic network involving phosphorylation and dephosphorylation reactions. Phosphohydrolases (phosphatases, pyrophosphatases, nucleoside triphosphatases) play critical roles in interconverting nucleotide phosphate forms (e.g., GTP ↔ GDP, pppGpp ↔ ppGpp). Their activity towards 3'-modified derivatives like 3'-OMeGDP or a hypothetical 3'-O-methylguanosine-5'-triphosphate (3'-OMeGTP) is defined by stringent substrate specificity, governed by:

  • Phosphate Chain Recognition: Enzymes hydrolyzing the γ-phosphate of NTPs (e.g., nucleoside triphosphatases) typically possess a conserved P-loop motif that coordinates the β- and γ-phosphates and the catalytic Mg2+ ion. Modification at the 3'-ribose position could sterically hinder this binding or alter the substrate's electronic properties, potentially reducing affinity or catalytic rate compared to unmodified GTP/GDP.
  • Nucleobase Specificity: The guanine moiety is recognized through specific hydrogen bonds and π-stacking interactions within a defined pocket. While 3'-ribose methylation may not directly alter base recognition, conformational changes induced in the substrate or indirect steric effects near the ribose could influence positioning.
  • Ribose Modification Sensitivity: This is the most critical factor for 3'-OMeGDP/GTP. The 3'-O-methyl group introduces steric bulk and eliminates a potential hydrogen-bonding site. Enzymes like pppGpp-5'-phosphohydrolase (which converts pppGpp to ppGpp) are highly sensitive to ribose modifications. In vitro studies demonstrate that related enzymes, such as the E. coli pppGpp-5'-phosphohydrolase, exhibit absolute specificity for the ribose configuration and require an unmodified 3'-OH or 3'-phosphate; modifications like 3'-O-methylation likely render the molecule a poor or non-substrate [1] [3].
  • Cation Requirements: Many phosphohydrolases require Mg2+ for activity, and some exhibit strong preferences for monovalent cations (e.g., NH4+ > K+, with Na+ often inactive), which could be perturbed by 3'-modifications affecting substrate binding [3].

Table 2: Specificity of Model Phosphohydrolases Towards Guanosine Derivatives with 3'-Modifications

Enzyme (EC Number)Primary SubstrateActivity on 3'-OMeGDP/3'-OMeGTP?Key Specificity DeterminantsReference Context
pppGpp-5'-Phosphohydrolase (EC 3.1.3.-)pppGpp → ppGppPredicted Low/NoneRequires free 3'-OH or 3'-phosphate; Hydrolyzes pppGp (3'-monophosphate) but NOT pppGpN (3'-unphosphorylated dinucleotide) [3]. 3'-OMe blocks essential 3' group. [1] [3]
DcpS (EC 3.6.1.59)m7GpppN → m7GMP + ppNUnknown (Potential Analogy)Hydrolyzes m7GDP to m7GMP [5] [7]. Specificity defined by cap/base; ribose 2'/3' modifications likely alter activity. 3'-OMeGDP may be a potential substrate or inhibitor. [5] [7]
Nudix Hydrolases (Various)Nucleoside di/triphosphatesVariableFamily with diverse specificities. Some hydrolyze GDP (e.g., GdpP). Activity on 3'-OMeGDP would depend on the enzyme's tolerance for ribose modifications in its catalytic pocket.Not explicitly covered
Alkaline Phosphatase (EC 3.1.3.1)Broad spectrumLikely Yes (Non-specific)Low-specificity enzyme hydrolyzing various phosphate monoesters. Could potentially hydrolyze 3'-OMeGDP to 3'-OMeGMP + Pi, but physiologically less relevant.Not explicitly covered

The scavenger decapping enzyme DcpS (m7GpppX diphosphatase), which hydrolyzes m7GDP resulting from mRNA decay to m7GMP, provides a relevant analogy [5] [7]. While its primary specificity is for the methylated guanine cap structure (m7G), its activity also depends on the diphosphate linkage. Whether DcpS or related enzymes can process 3'-OMeGDP remains unexplored experimentally, but the presence of the 3'-O-methyl group would represent a significant deviation from its natural substrates (which possess a free 3'-OH or are part of larger RNA structures). The metabolic stability and potential biological roles of 3'-OMeGDP may therefore be heavily influenced by the limited ability of canonical phosphohydrolases to recognize and process this modified nucleotide [5] [7].

Properties

CAS Number

78771-34-3

Product Name

3'-O-Methylguanosine-5'-Diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H17N5O11P2

Molecular Weight

457.23 g/mol

InChI

InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1

InChI Key

LBHMDBPTFLRYQU-KQYNXXCUSA-N

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O

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